

Application Notes and Protocols for PF-06446846 in Protein Synthesis Regulation Studies

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Compound of Interest

Compound Name: PF-06446846

Cat. No.: B609984

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Introduction

PF-06446846 is a novel, orally active small molecule that offers a unique mechanism for studying the regulation of protein synthesis. Unlike traditional inhibitors that broadly suppress translation, **PF-06446846** exhibits high selectivity by targeting the translation of specific mRNAs.^{[1][2][3]} Its primary and most well-characterized target is Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key regulator of plasma low-density lipoprotein cholesterol (LDL-C) levels.^{[1][3][4][5][6]}

The mechanism of **PF-06446846** involves binding to the translating 80S ribosome and interacting with the nascent polypeptide chain as it emerges through the ribosome exit tunnel.^{[2][7][8]} This interaction is sequence-dependent and induces stalling of the ribosome at a specific location on the target mRNA, thereby inhibiting the productive elongation of that particular protein.^{[1][3]} For PCSK9, this stalling occurs around codon 34.^{[1][3][5]} This sequence-specific inhibition of translation elongation provides a powerful tool to dissect the synthesis of individual proteins without causing global disruption of protein production.^[1]

These application notes provide an overview of the use of **PF-06446846**, quantitative data on its activity, and detailed protocols for key experiments.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of **PF-06446846** from in vitro and in vivo studies.

Table 1: In Vitro Activity of **PF-06446846**

Assay Type	Cell Line / System	Target	IC50	Reference
PCSK9 Secretion	Huh7 cells	Endogenous PCSK9	0.3 μ M	[1] [5] [6]
Cell-Free Translation	HeLa cell lysate	PCSK9(1–35)-luciferase	2 μ M	[1] [6]
Cytotoxicity	Rat Lin(-) bone marrow cells	Cell viability	2.9 μ M	[6]
Cytotoxicity	Human CD34+ bone marrow cells	Cell viability	2.7 μ M	[6]

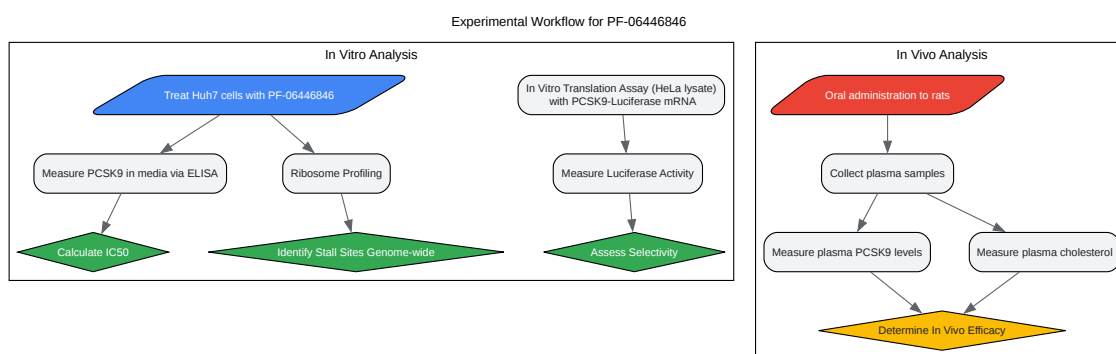
Table 2: In Vivo Activity of **PF-06446846** in Rats (14-day study)

Oral Dose	Effect on Plasma PCSK9	Effect on Total Plasma Cholesterol	Reference
5 mg/kg/day	Dose-dependent reduction	Lowered	[1] [5]
15 mg/kg/day	Dose-dependent reduction	Lowered	[1]
50 mg/kg/day	Dose-dependent reduction	Lowered	[1] [5]

Mechanism of Action and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of **PF-06446846** and a typical experimental workflow for its characterization.

Caption: Mechanism of **PF-06446846**-induced translational stalling.



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